Isoasiaticoside

Description

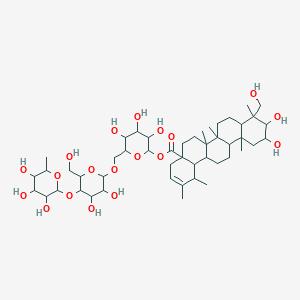

Structure

2D Structure

Properties

Molecular Formula |

C48H78O19 |

|---|---|

Molecular Weight |

959.1 g/mol |

IUPAC Name |

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate |

InChI |

InChI=1S/C48H78O19/c1-20-10-13-48(15-14-46(6)23(29(48)21(20)2)8-9-28-44(4)16-24(51)39(60)45(5,19-50)27(44)11-12-47(28,46)7)43(61)67-42-36(58)33(55)31(53)26(65-42)18-62-40-37(59)34(56)38(25(17-49)64-40)66-41-35(57)32(54)30(52)22(3)63-41/h10,21-42,49-60H,8-9,11-19H2,1-7H3 |

InChI Key |

ATNAJMVRCNQHAG-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2C3CCC4C(C3(CCC2(CC=C1C)C(=O)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)O)O)O)O)C)(CCC8C4(CC(C(C8(C)CO)O)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Isoasiaticoside: A Technical Guide to its Natural Source, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoasiaticoside is a pentacyclic triterpenoid saponin found in the medicinal plant Centella asiatica (L.) Urb., commonly known as Gotu Kola. This plant has a long history of use in traditional medicine, particularly in Ayurveda and traditional Chinese medicine, for its wound healing, neuroprotective, and anti-inflammatory properties. While the major bioactive compounds in Centella asiatica, such as asiaticoside, madecassoside, asiatic acid, and madecassic acid, have been extensively studied, less is known about the specific contributions of minor constituents like this compound. This technical guide provides a comprehensive overview of the current knowledge on the natural sources, occurrence, and analysis of this compound, with a focus on providing practical information for researchers and drug development professionals.

Natural Source and Occurrence

The primary and, to date, only known natural source of this compound is the plant Centella asiatica. This perennial herbaceous plant is native to tropical and subtropical regions of Asia, Australia, and Africa. The concentration of triterpenoid saponins, including this compound, in C. asiatica can vary significantly depending on factors such as geographical origin, growing conditions, and the part of the plant being analyzed.

While specific quantitative data for this compound is scarce in the scientific literature, extensive research has been conducted on the content of the closely related and more abundant isomer, asiaticoside. The data presented below for asiaticoside can serve as a valuable reference point for researchers interested in this compound, with the understanding that the concentration of this compound is likely to be considerably lower.

Quantitative Data on Major Triterpenoids in Centella asiatica

| Plant Material | Geographic Origin | Extraction Solvent | Compound | Concentration (% w/w of extract or dry weight) | Reference |

| C. asiatica | Bogor, Indonesia | Methanol | Asiaticoside | 2.82% | [1] |

| C. asiatica | Lembang, Indonesia | Methanol | Asiaticoside | 2.68% | [1] |

| C. asiatica | Solo, Indonesia | Methanol | Asiaticoside | 2.80% | [1] |

| C. asiatica | Bogor, Indonesia | Ethanol | Asiaticoside | 2.79% | [1] |

| C. asiatica | Lembang, Indonesia | Ethanol | Asiaticoside | 2.75% | [1] |

| C. asiatica | Solo, Indonesia | Ethanol | Asiaticoside | 2.91% | [1] |

| C. asiatica (Small Leaf) | Indo-Gangetic Plains, India | - | Asiaticoside | 0.34% of dry weight | |

| C. asiatica (Large Leaf) | Indo-Gangetic Plains, India | - | Asiaticoside | 0.31% of dry weight | |

| C. asiatica | Rayong, Thailand | - | Asiaticoside | 3.47% w/w | |

| C. asiatica | Phitsanulok, Thailand | - | Madecassoside | 5.48% w/w | |

| C. asiatica | Trat, Thailand | - | Asiatic acid | 0.39% w/w | |

| C. asiatica | Chiang Mai, Thailand | - | Madecassic acid | 0.91% w/w |

Biosynthesis of this compound

The biosynthesis of triterpenoid saponins in Centella asiatica originates from the mevalonate pathway, leading to the formation of the precursor 2,3-oxidosqualene. While the specific enzymatic steps that differentiate the biosynthesis of this compound from asiaticoside have not been fully elucidated, a putative pathway can be proposed based on the known biosynthesis of related triterpenoids. The key difference likely lies in the stereochemistry of the final glycosylation steps or in an isomerization reaction.

Below is a diagram illustrating the putative biosynthetic pathway leading to this compound.

Caption: Putative biosynthetic pathway of this compound in Centella asiatica.

Experimental Protocols

Extraction and Isolation of Triterpenoids from Centella asiatica

The following is a general protocol for the extraction and isolation of triterpenoid saponins, which can be adapted for the specific targeting of this compound.

-

Plant Material Preparation: Dried and powdered aerial parts of C. asiatica are used as the starting material.

-

Extraction:

-

Soxhlet Extraction: The powdered plant material is subjected to Soxhlet extraction with methanol or ethanol for 6-8 hours.

-

Ultrasound-Assisted Extraction (UAE): The plant material is mixed with a solvent (e.g., 70% ethanol) and sonicated in an ultrasonic bath. Optimized conditions for related compounds have been reported as a 32-minute extraction time at 36°C with a 140 W ultrasound power and a 49 mL/g liquid-to-solid ratio.

-

-

Solvent Evaporation: The crude extract is concentrated under reduced pressure using a rotary evaporator.

-

Fractionation: The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar compounds. The triterpenoid saponins typically remain in the aqueous or butanol fraction.

-

Chromatographic Purification: The saponin-rich fraction is subjected to column chromatography on silica gel or a reversed-phase C18 column. Elution is performed with a gradient of solvents, such as chloroform-methanol or acetonitrile-water, to separate the individual saponins. Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Crystallization: Fractions containing the purified compound of interest can be further purified by recrystallization from a suitable solvent system.

High-Performance Liquid Chromatography (HPLC) for the Analysis of Triterpenoids

The following HPLC method is suitable for the quantitative analysis of the major triterpenoids in C. asiatica and can be optimized for the detection and quantification of this compound. A certified reference standard of this compound is required for accurate quantification.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) and an autosampler.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (A) and water (B), often with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.

-

A typical gradient might start with a low concentration of A, which is gradually increased over the run time to elute the more non-polar compounds.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 205-210 nm.

-

Column Temperature: 25-30 °C.

-

Injection Volume: 10-20 µL.

-

Standard Preparation: A stock solution of the reference standard (e.g., asiaticoside, and ideally this compound) is prepared in methanol and diluted to create a series of calibration standards.

-

Sample Preparation: The dried extract is accurately weighed and dissolved in methanol. The solution is then filtered through a 0.45 µm syringe filter before injection.

Potential Signaling Pathways and Mechanism of Action

While the specific mechanism of action for this compound has not been elucidated, the biological activities of the closely related asiaticoside have been linked to several signaling pathways. It is plausible that this compound may exert similar or distinct effects on these pathways. Further research is needed to confirm these interactions.

Known Signaling Pathways for Asiaticoside

Asiaticoside has been shown to influence pathways related to:

-

Wound Healing and Collagen Synthesis: Asiaticoside promotes collagen synthesis by activating the TGF-β/Smad signaling pathway. This leads to increased production of type I and type III collagen, which are crucial for skin regeneration.

-

Neuroprotection: Asiaticoside has demonstrated neuroprotective effects by modulating neurotransmitter systems and protecting neurons from oxidative stress and apoptosis.

-

Anti-inflammatory Effects: Asiaticoside can suppress the production of pro-inflammatory cytokines, potentially through the inhibition of the NF-κB signaling pathway.

Caption: Known signaling pathways modulated by asiaticoside.

Experimental Workflow for this compound Research

The following diagram outlines a logical workflow for the investigation of this compound, from plant material to biological activity assessment.

Caption: A typical experimental workflow for this compound research.

Conclusion

This compound represents an understudied component of the rich phytochemical profile of Centella asiatica. While its primary source is well-established, there is a significant gap in the scientific literature regarding its quantitative occurrence, specific biosynthetic pathway, and precise mechanism of action. The information and protocols provided in this technical guide, largely based on data from the more abundant asiaticoside, offer a solid foundation for researchers and drug development professionals to begin to unravel the potential of this compound. Further focused research, including the development of certified reference standards and specific analytical methods, is crucial to fully understand and harness the therapeutic potential of this intriguing natural compound.

References

a comprehensive review of Isoasiaticoside's biological activities.

An In-depth Technical Guide to the Biological Activities of Isoasiaticoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pentacyclic triterpenoid saponin derived from the medicinal plant Centella asiatica.[1][2] This plant has a long history of use in traditional Ayurvedic and Chinese medicine for improving cognitive function and treating various ailments.[1][3] this compound, along with its related compounds asiaticoside and madecassoside, is considered one of the primary bioactive constituents of Centella asiatica.[1][4] Extensive research has identified a wide array of pharmacological properties for these compounds, including neuroprotective, anti-inflammatory, antioxidant, antifibrotic, wound healing, and anti-tumor activities.[1][3][4] This technical guide provides a comprehensive review of the biological activities of this compound, focusing on its mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Neuroprotective Effects

This compound has demonstrated significant potential in protecting the central nervous system from various insults, including excitotoxicity and neuronal damage associated with neurodegenerative diseases.

Mechanism of Action

The neuroprotective effects of this compound are largely attributed to its ability to mitigate glutamate-induced excitotoxicity.[5][6] In primary cultured mouse cortical neurons, this compound pretreatment has been shown to decrease neuronal cell loss in a concentration-dependent manner following exposure to N-methyl-D-aspartate (NMDA), a glutamate receptor agonist.[5][6][7] This protection is mediated through several key actions:

-

Inhibition of Calcium Influx: this compound significantly inhibits the influx of Ca²⁺ induced by NMDA.[5][6][7] Excessive calcium entry is a primary trigger for excitotoxic neuronal death.

-

Modulation of NMDA Receptors: The compound attenuates the upregulation of the NR2B subunit of the NMDA receptor, which is associated with excitotoxicity, without affecting the NR2A subunit.[5][6] This suggests a specific regulatory role on NMDA receptor composition.

-

Regulation of Apoptotic Proteins: It restores the balance of apoptosis-related proteins by increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of the pro-apoptotic protein Bax.[5][6][7]

Signaling Pathway: NMDA Receptor-Mediated Excitotoxicity

The following diagram illustrates the proposed mechanism by which this compound confers neuroprotection against NMDA-induced excitotoxicity.

References

- 1. Therapeutic properties and pharmacological activities of asiaticoside and madecassoside: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Therapeutic properties and pharmacological activities of asiaticoside and madecassoside: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective effects of Asiaticoside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of Asiaticoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unveiling Isoasiaticoside: A Technical Primer on Its Discovery, Isolation, and Biological Significance

For Immediate Release

A comprehensive technical guide detailing the history, isolation, and biological importance of isoasiaticoside, a significant triterpenoid saponin found in Centella asiatica, is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the scientific journey of this natural compound, from its initial discovery to its potential therapeutic applications.

Discovery and Nomenclature

This compound is a structural isomer of the more commonly known asiaticoside, both of which are key bioactive constituents of the medicinal plant Centella asiatica (L.) Urb. The initial challenge in the historical context of its discovery was the difficulty in separating these closely related isomers. Early phytochemical studies on Centella asiatica often reported the presence of a mixture of triterpenoid glycosides.

A significant breakthrough in differentiating these isomers was reported by Zheng and Lu in 2011. Their work detailed the successful separation of asiaticoside and a distinct isomer, which they referred to as centellasaponin A .[1][2][3][4] While the term "this compound" is used in commercial contexts, it is plausible that "centellasaponin A" represents the same molecular entity in the primary scientific literature. Further research has led to the isolation and characterization of several other asiaticoside isomers from Centella asiatica, including asiaticoside C, D, E, F, and G, highlighting the plant's complex phytochemical profile.[5][6][7][8][9]

Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below. These properties are crucial for its isolation, characterization, and formulation in potential therapeutic applications.

| Property | Value | Reference |

| Molecular Formula | C₄₈H₇₈O₁₉ | [10] |

| Molecular Weight | 959.12 g/mol | [10] |

| CAS Number | 948827-09-6 | [11][12] |

| Class | Triterpenoid Saponin | [10] |

Experimental Protocols for Isolation and Characterization

The isolation of this compound from the complex mixture of triterpenoids in Centella asiatica requires precise and robust analytical techniques. The following protocols are based on established methodologies for the separation of asiaticoside isomers.

Extraction of Total Triterpenoid Saponins

A general procedure for the extraction of total triterpenoids from Centella asiatica is as follows:

-

Plant Material Preparation: Dried and powdered whole plants of Centella asiatica are used as the starting material.

-

Solvent Extraction: The powdered plant material is subjected to extraction with a suitable solvent, typically 70% ethanol, through methods such as maceration, reflux, or ultrasonic-assisted extraction.[13][14][15]

-

Concentration: The resulting extract is concentrated under reduced pressure to remove the solvent, yielding a crude extract rich in triterpenoid saponins.

Chromatographic Separation of Isomers

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation of asiaticoside and its isomers.

-

Column: A Synergi 4μ Hydro-RP 80A reversed-phase column is effective for this separation.[1][2][3][4]

-

Mobile Phase: A key finding is the differential separation of isomers based on the mobile phase composition.

-

An isocratic mobile phase of acetonitrile-water (21:79, v/v) provides high-resolution separation of centellasaponin A (this compound) and asiaticoside.[1][2][3][4]

-

Interestingly, using a methanol-water mobile phase reverses the elution order of the two isomers, a phenomenon that can be exploited for selective isolation.[1][2][3][4]

-

-

Detection: Detection is typically carried out using a UV detector at a wavelength of 205 nm.

Structure Elucidation

The definitive identification of this compound relies on a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are essential for determining the precise arrangement of atoms and the stereochemistry of the molecule, confirming its identity as a distinct isomer of asiaticoside.

The following diagram illustrates a generalized workflow for the isolation and characterization of this compound.

Biological Activities and Signaling Pathways

While extensive research has been conducted on the pharmacological properties of asiaticoside and the total triterpenoid fraction of Centella asiatica, specific studies on the biological activities and signaling pathways of isolated this compound are limited in the currently available public literature. The known activities of the triterpenoid mixture from Centella asiatica include neuroprotective, cardioprotective, hepatoprotective, wound healing, anti-inflammatory, and antioxidant effects.[5][9][16][17] It is hypothesized that this compound contributes to this broad spectrum of activities.

One known mode of action for asiaticoside, which may be shared by its isomer, involves the modulation of collagen synthesis and the proliferation of fibroblasts. This is a key mechanism in wound healing and skin regeneration. The potential for this compound to interact with various signaling pathways, such as those involved in inflammation and oxidative stress, remains a promising area for future research.

The following diagram depicts a hypothetical signaling pathway that could be influenced by this compound, based on the known activities of related compounds from Centella asiatica.

Future Directions

The discovery and isolation of this compound and other asiaticoside isomers from Centella asiatica open up new avenues for research and development. Future studies should focus on:

-

Definitive Structural Elucidation: Comprehensive spectroscopic analysis to unequivocally confirm the structure of commercially available "this compound" and its relationship to "centellasaponin A."

-

Pharmacological Profiling: In-depth investigation of the specific biological activities of pure this compound to understand its unique therapeutic potential compared to asiaticoside.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound to provide a molecular basis for its pharmacological effects.

-

Quantitative Analysis: Development of validated analytical methods for the quantification of this compound in Centella asiatica extracts and finished products to ensure quality and consistency.

This technical guide serves as a foundational resource for the scientific community, encouraging further exploration into the promising therapeutic applications of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. tandfonline.com [tandfonline.com]

- 5. kbdk-kp.alma.exlibrisgroup.com [kbdk-kp.alma.exlibrisgroup.com]

- 6. A new ursane-type triterpenoid glycoside from Centella asiatica leaves modulates the production of nitric oxide and secretion of TNF-α in activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two new triterpene glycosides from Centella asiatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound | 948827-09-6 [amp.chemicalbook.com]

- 12. biorlab.com [biorlab.com]

- 13. "Isolation, purification and quantitative determination of Asiaticoside" by Pathom Somwong [digital.car.chula.ac.th]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. Frontiers | Therapeutic Potential of Centella asiatica and Its Triterpenes: A Review [frontiersin.org]

- 17. Therapeutic Potential of Centella asiatica and Its Triterpenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Isoasiaticoside's fundamental chemical properties

An In-depth Technical Guide to the Fundamental Chemical Properties of Isoasiaticoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a triterpenoid saponin of significant interest within the scientific community, primarily due to its potential therapeutic applications stemming from its structural similarity to other bioactive compounds isolated from Centella asiatica. This technical guide provides a detailed overview of the fundamental chemical properties of this compound, offering insights into its structure, physicochemical characteristics, and relevant experimental protocols. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data from its well-studied isomer, Asiaticoside, and outlines generalized experimental methodologies applicable to this class of compounds. Furthermore, it explores the known signaling pathways modulated by structurally related saponins, providing a basis for future pharmacological research on this compound.

Core Chemical Identity

This compound is classified as a pentacyclic triterpenoid saponin.[1] Its core structure consists of a triterpene aglycone linked to a sugar moiety. The fundamental chemical identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 948827-09-6 | [1][2] |

| Molecular Formula | C₄₈H₇₈O₁₉ | [1][2] |

| Molecular Weight | 959.1 g/mol | [2] |

| IUPAC Name | [6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate | [2] |

| Synonyms | DA-64519 | [2] |

| Chemical Family | Triterpenoids | [2] |

| Purity (Typical) | >98% (by HPLC) | [2] |

| Predicted Boiling Point | 1011.8 ± 65.0 °C | [2] |

| Predicted pKa | 12.50 ± 0.70 | [2] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound, such as melting point and solubility, are not extensively reported in the available literature. However, data from structurally similar compounds, Asiaticoside and Madecassoside, provide valuable insights.

Melting Point

A specific experimental melting point for this compound is not currently available in published literature.

Solubility

| Compound | Solvent System | Temperature (K) | Solubility Trend | Source |

| Asiaticoside | Water, Methanol, Ethanol, n-Propanol, n-Butanol, Methanol + Water | 278.15 to 343.15 | Solubilities in a methanol + water mixture exhibit an "N"-type curve. | [5] |

| Madecassoside | Methanol + Water | 298.15 to 328.15 | Solubilities increase with temperature and exhibit a "W"-type curve in the mixture. Methanol is a good solvent, though the compound may be unstable in pure methanol at higher temperatures. | [3] |

Chemical Structure and Spectroscopic Data

The structure of this compound is characterized by a pentacyclic triterpene aglycone core with multiple hydroxyl groups and a glycosidic linkage to a trisaccharide chain. While specific ¹H-NMR and ¹³C-NMR spectral data for this compound are not detailed in the searched literature, the general approach to its structural elucidation would rely on these powerful spectroscopic techniques in conjunction with mass spectrometry.

-

¹H-NMR Spectroscopy would be utilized to identify the number and environment of protons, including characteristic signals for anomeric protons of the sugar units, methyl groups on the triterpene skeleton, and olefinic protons.

-

¹³C-NMR Spectroscopy , often in conjunction with DEPT experiments, would reveal the number of carbon atoms and distinguish between methyl, methylene, methine, and quaternary carbons.[6] Key signals would include those for the carbonyl carbon of the ester linkage and the carbons of the glycosidic bonds.[6]

-

Mass Spectrometry (e.g., ESI-MS/MS) would be employed to determine the accurate molecular weight and provide fragmentation patterns that help to deduce the sequence of the sugar moieties and the structure of the aglycone.[6][7]

Experimental Protocols

The following sections detail generalized protocols for the isolation, characterization, and analysis of triterpenoid saponins like this compound.

Isolation and Purification from Centella asiatica

This protocol describes a general method for extracting and purifying triterpenoid saponins from Centella asiatica.

-

Sample Preparation : The aerial parts of Centella asiatica are dried in a hot air oven (50–60 °C) and ground into a fine powder.[5]

-

Extraction :

-

Concentration : The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[4][8]

-

Fractionation : The crude extract can be further fractionated using column chromatography with a resin like Diaion® HP-20.[5]

-

Purification : Final purification to isolate this compound is achieved through preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a gradient mobile phase of acetonitrile and water.[5][9][10]

Melting Point Determination

This protocol outlines the standard capillary method for determining the melting point of a purified solid compound.[11][12]

-

Sample Preparation : Ensure the purified this compound sample is completely dry and finely powdered.

-

Capillary Loading : Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[13]

-

Measurement :

-

Place the capillary tube into a melting point apparatus.[12][14]

-

Heat the sample rapidly to about 20 °C below the expected melting point, then reduce the heating rate to approximately 1-2 °C per minute.[12][13]

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[12][13]

-

Solubility Determination

A common method for determining the solubility of compounds like triterpenes involves UV-Vis spectroscopy.[15]

-

Standard Curve Preparation : Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol).

-

Absorbance Measurement : Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer to generate a standard curve.

-

Equilibrium Saturation : Prepare supersaturated solutions of this compound in various solvents of interest. Stir these solutions at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Analysis :

-

Centrifuge the saturated solutions to pellet the excess solid.

-

Carefully take an aliquot from the supernatant and dilute it with the appropriate solvent.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Concentration Calculation : Use the standard curve to determine the concentration of this compound in the saturated solution, which represents its solubility in that solvent at that temperature.

Western Blot Analysis of NF-κB Pathway Activation

This protocol provides a method to investigate the effect of this compound on the NF-κB signaling pathway in a relevant cell line.[1][16]

-

Cell Culture and Treatment : Culture appropriate cells (e.g., macrophages, endothelial cells) and treat them with a pro-inflammatory stimulus (e.g., LPS) in the presence or absence of various concentrations of this compound for a specified time.

-

Protein Extraction : Lyse the cells using a suitable lysis buffer supplemented with protease and phosphatase inhibitors to obtain whole-cell lysates. For nuclear translocation studies, perform cytoplasmic and nuclear fractionation.[16]

-

Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE : Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

-

Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1]

-

Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for key NF-κB pathway proteins (e.g., phospho-p65, total p65, phospho-IκBα, IκBα) overnight at 4 °C.[16]

-

Secondary Antibody Incubation : Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[1]

-

Analysis : Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, extensive research on its isomer, Asiaticoside , and the similarly named compound, Isoacteoside , provides a strong foundation for hypothesizing its potential biological activities.

Pathways Modulated by Asiaticoside (Isomer)

-

NF-κB Signaling Pathway : Asiaticoside has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It can attenuate the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit, thereby reducing the expression of downstream pro-inflammatory genes.[11][17][18] This mechanism is crucial in its protective effects against conditions like colorectal cancer and lipopolysaccharide-induced acute lung injury.[11][17]

-

PI3K/Akt Signaling Pathway : Asiaticoside can activate the PI3K/Akt pathway, which is involved in cell survival and protection against apoptosis and oxidative stress.[14][19] This activation has been demonstrated to be protective in models of myocardial ischemia/reperfusion injury and diabetes-induced cognitive deficits.[13]

-

MAPK Signaling Pathway : The mitogen-activated protein kinase (MAPK) pathway is another target of Asiaticoside. It can suppress MAPK signaling to reduce inflammation in macrophages, which is a key mechanism in its potential to alleviate atherosclerosis.[16][20]

Pathways Modulated by Isoacteoside

-

TLR4/NF-κB/MAPK Signaling Pathway : Isoacteoside, a phenylethanoid glycoside, has been found to exert anti-inflammatory effects by directly blocking the dimerization of Toll-like receptor 4 (TLR4).[21][22] This action prevents the recruitment of downstream adaptor proteins (MyD88 and TRIF) and subsequently inhibits the activation of both the NF-κB and MAPK signaling cascades, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[21][22]

Conclusion

This compound remains a compound with significant research potential, largely inferred from the well-documented activities of its structural analogs. This guide has consolidated the core chemical properties currently known, while also highlighting areas where further experimental investigation is required, particularly in determining its precise physicochemical properties and spectroscopic profile. The provided protocols offer a robust framework for researchers to conduct these investigations. Furthermore, the elucidation of signaling pathways modulated by related saponins offers promising directions for future pharmacological studies to unlock the full therapeutic potential of this compound.

References

- 1. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 2. Neuroprotective effects of Asiaticoside | EurekAlert! [eurekalert.org]

- 3. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. staff.cimap.res.in [staff.cimap.res.in]

- 5. Preparation, development, and scale-up of standardized pentacyclic triterpenoid-rich extract from Centella asiatica (L.) Urb. and study of its wound healing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iomcworld.com [iomcworld.com]

- 7. Simultaneous Determination and Quantification of Triterpene Saponins from Camellia sinensis Seeds Using UPLC-PDA-QTOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] HPLC separation and isolation of asiaticoside from Centella asiatica and its biotransformation by A. niger | Semantic Scholar [semanticscholar.org]

- 11. westlab.com [westlab.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pennwest.edu [pennwest.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Neuroprotective mechanisms of Asiatic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Antipyretic and anti-inflammatory effects of asiaticoside in lipopolysaccharide-treated rat through up-regulation of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Asiaticoside alleviates atherosclerosis progression by suppressing RhoF-NF-κB/MAPK signaling and inflammation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Isoacteoside, a dihydroxyphenylethyl glycoside, exhibits anti-inflammatory effects through blocking toll-like receptor 4 dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Isoacteoside, a dihydroxyphenylethyl glycoside, exhibits anti‐inflammatory effects through blocking toll‐like receptor 4 dimerization - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Research on the Therapeutic Potential of Isoasiaticoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoasiaticoside, a pentacyclic triterpenoid saponin, is a constituent of Centella asiatica, a plant with a long history of use in traditional medicine. While its isomer, asiaticoside, has been more extensively studied, emerging research suggests that this compound also possesses a wide range of pharmacological activities, indicating significant therapeutic potential. This technical guide provides a comprehensive overview of the current preliminary research on this compound, focusing on its therapeutic applications, mechanisms of action, and available experimental data. Given the limited specific data on this compound, findings from studies on the closely related compound asiaticoside are included for comparative and contextual purposes, with clear distinctions made.

Therapeutic Potential and Mechanisms of Action

Preliminary studies indicate that this compound may have therapeutic applications in several areas, including wound healing, neuroprotection, and as an anti-inflammatory and anti-cancer agent. Its mechanisms of action appear to involve the modulation of key signaling pathways.

Wound Healing

The wound healing process is a complex series of events involving inflammation, proliferation, and remodeling. Triterpenoids from Centella asiatica, including asiaticoside, have been shown to promote wound healing by stimulating collagen synthesis and angiogenesis.[1] While specific quantitative data for this compound's wound healing efficacy is limited, its structural similarity to asiaticoside suggests it may act through similar mechanisms. One of the key pathways implicated is the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, which plays a crucial role in tissue repair and extracellular matrix production.[2]

Neuroprotection

Neuroprotective agents are sought after for the treatment of various neurodegenerative diseases and brain injuries. Studies on asiaticoside have demonstrated its ability to protect neurons from excitotoxicity induced by agents like glutamate.[3] This protection is partly attributed to the inhibition of calcium influx and the modulation of apoptotic pathways.[3] this compound is also suggested to have neuroprotective effects, potentially through similar mechanisms involving the regulation of neuronal cell death and survival pathways.[4]

Anti-inflammatory Effects

Inflammation is a key component of many chronic diseases. Isoacteoside, a phenylethanoid glycoside that is structurally different from this compound but shares a similar therapeutic application, has been shown to exert anti-inflammatory effects by blocking Toll-like receptor 4 (TLR4) dimerization and inhibiting the NF-κB and MAPK signaling pathways.[5] It is plausible that this compound may also modulate inflammatory responses through similar or related pathways, such as the p38 MAPK pathway.[6]

Anticancer Activity

Several natural compounds are being investigated for their potential as anticancer agents. While direct evidence for this compound's anticancer activity is scarce, related triterpenoids have been shown to inhibit cancer cell proliferation and induce apoptosis. The Wnt/β-catenin signaling pathway, which is often dysregulated in cancer, is a potential target for such compounds.[7]

Quantitative Data

A significant challenge in the preliminary research of this compound is the lack of extensive quantitative data. The following tables summarize the available data, with data for asiaticoside and other related compounds provided for context where specific this compound data is unavailable.

Table 1: In Vitro Efficacy Data (IC50/EC50)

| Compound | Therapeutic Area | Assay | Cell Line | IC50 / EC50 | Reference |

| This compound | - | - | - | Data Not Available | - |

| Asiaticoside | Neuroprotection | NMDA-induced excitotoxicity | Primary cortical neurons | ~10 µM (effective concentration) | [3] |

| Asiaticoside | Anticancer | Cell proliferation | Non-small cell lung cancer cells | Data Not Available (effective at various doses) | [7] |

| Asiatic Acid | Anti-inflammatory | COX-2 Inhibition | - | 120.17 µM | [8] |

| Limonoids (from Meliaceae plants) | Anti-inflammatory | Nitric oxide production inhibition | RAW 264.7 macrophages | 4.6 - 58.6 µM | |

| Ravenelin (a xanthone) | Anti-inflammatory | Nitric oxide inhibition | J774A.1 macrophages | 6.27 µM |

Table 2: Pharmacokinetic Parameters (Rat Models)

| Compound | Administration Route | Dose | Tmax (h) | Cmax (ng/mL) | Half-life (t1/2) (h) | Oral Bioavailability (%) | Reference |

| This compound | - | - | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |

| Asiaticoside (in ECa 233 extract) | Oral | 50-200 mg/kg | 0.08 - 0.25 | - | - | < 1 | [9] |

| Schaftoside | Oral | 5, 10, 20 mg/kg | 0.67 - 1.17 | 45.1 - 104.99 | 0.58 (IV) | 0.42 - 0.71 | [10] |

| Isoacteoside | Oral | - | - | Not Detected in plasma | - | Poor | [4] |

| Isosorbide dinitrate | Oral | 2 mg/kg | - | - | - | ~40 | [11] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline general methodologies for key experiments relevant to the therapeutic potential of this compound.

In Vitro Wound Healing Assay (Scratch Assay)

This assay is used to assess the effect of a compound on cell migration, a key process in wound healing.

-

Cell Culture: Human dermal fibroblasts (HDF) or keratinocytes (HaCaT) are cultured in a 12-well plate until a confluent monolayer is formed.[1]

-

Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free gap in the monolayer.

-

Treatment: The cells are washed to remove debris and then incubated with a medium containing various concentrations of this compound. A control group receives the medium without the compound.

-

Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 12, 24 hours) using a microscope.

-

Data Analysis: The width of the scratch is measured at each time point. The rate of wound closure is calculated as the percentage of the initial scratch area that has been repopulated by cells.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This model is widely used to evaluate the anti-inflammatory properties of compounds.

-

Animal Model: Male Wistar rats are typically used.[12]

-

Compound Administration: this compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., diclofenac sodium).

-

Induction of Inflammation: After a set period (e.g., 30-60 minutes), a solution of carrageenan (1%) is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[13]

-

Measurement of Edema: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[13]

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group. The Area Under the Curve (AUC) of the edema volume over time can also be calculated to assess the overall anti-inflammatory effect.[9]

In Vitro Neuroprotection Assay

This assay assesses the ability of a compound to protect neuronal cells from damage.

-

Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in 96-well plates.[14]

-

Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a neurotoxic agent, such as glutamate or amyloid-β peptide.[3][15]

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration before and/or during the exposure to the neurotoxin.

-

Cell Viability Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay, which measure the metabolic activity of viable cells.[8][16] The release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell death, can also be quantified.[17]

-

Data Analysis: The percentage of cell viability in the treated groups is compared to the control group (exposed to the neurotoxin without treatment). EC50 values can be calculated to determine the concentration of this compound that provides 50% of the maximum neuroprotective effect.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow.

References

- 1. In vitro and In vivo wound healin... preview & related info | Mendeley [mendeley.com]

- 2. Astragaloside IV alleviates skin fibrosis by modulating fibroblast phenotype in keloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective effects of Asiaticoside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. broadpharm.com [broadpharm.com]

- 6. Nanotechnology-driven wound healing potential of asiaticoside: a comprehensive review - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]

- 7. Asiaticoside Inhibits Growth and Metastasis in Non-Small Cell Lung Cancer by Disrupting EMT via Wnt/β-Catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. In-vitro antioxidant, in-vivo anti-inflammatory, and acute toxicity study of Indonesian propolis capsule from Tetragonula sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kaiso is a bimodal modulator for Wnt/beta-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tumor Necrosis Factor-α induces expression and release of interleukin-6 by human urothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dexamethasone induction of keloid regression through effective suppression of VEGF expression and keloid fibroblast proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell Viability Guide | How to Measure Cell Viability [promega.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to Asiaticoside: A Keystone Phytochemical in Traditional and Modern Medicine

Introduction

While the query specified "isoasiaticoside," the vast body of scientific literature points to "asiaticoside" as the major bioactive triterpenoid saponin from Centella asiatica (L.) Urb., a plant with a rich history in traditional medicine. This compound is not a commonly recognized or studied derivative in the available literature. Therefore, this technical guide will focus on asiaticoside, a compound extensively researched for its therapeutic properties that align with the traditional uses of its source plant. Asiaticoside is a cornerstone of Centella asiatica's medicinal value, offering a wide array of pharmacological benefits, including neuroprotective, wound healing, and anti-inflammatory effects.[1][2] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the traditional roles, modern pharmacological data, and molecular mechanisms of asiaticoside.

Role in Traditional Medicine

Centella asiatica, commonly known as Gotu Kola, is a staple in Ayurvedic and traditional Chinese medicine.[2] It has been traditionally used to treat a wide range of ailments, including skin conditions, wounds, and cognitive deficits, and to improve brain function.[2] The primary bioactive constituents responsible for these effects are pentacyclic triterpenoid saponins, with asiaticoside and madecassoside being the most prominent.[1][2] In traditional systems, the plant is often used as a poultice for skin lesions and wounds or consumed to enhance memory and cognitive clarity. Asiaticoside is recognized as a key marker compound for the plant in the Chinese Pharmacopoeia, underscoring its significance.[1][2]

Pharmacological Activities and Mechanisms of Action

Scientific validation has confirmed many of the traditional uses of Centella asiatica, attributing a significant portion of the activity to asiaticoside. Its therapeutic potential stems from its influence on multiple biological pathways.

Wound Healing and Dermatological Properties

Asiaticoside is renowned for its profound effects on wound healing, addressing multiple phases of the repair process.[3][4] It stimulates collagen synthesis, promotes cell proliferation and migration of fibroblasts, and modulates angiogenesis.[3][5] These actions contribute to accelerated wound closure, increased tensile strength of new tissue, and improved outcomes for burns and hypertrophic scars.[3][4][6]

-

Mechanism of Action: The wound-healing effects are partly mediated through the activation of the TGF-β/Smad pathway.[4] This signaling cascade leads to an increase in the expression of procollagen type I and type III, which are essential for extracellular matrix remodeling.[4] Studies have shown that asiaticoside can elevate p-Smad 3 levels and increase the expression of TGF-β1 and its receptor TβRII, while downregulating the inhibitory Smad 7.[4]

Neuroprotective Effects

In traditional medicine, Centella asiatica is valued as a "brain tonic." Research has shown that asiaticoside possesses significant neuroprotective properties. It can attenuate neuronal damage from excitotoxicity and oxidative stress and has shown potential in models of neurodegenerative diseases and cerebral ischemia.[1][7][8]

-

Mechanism of Action: One key mechanism involves the modulation of NMDA receptors.[7][8] In models of glutamate-induced excitotoxicity, asiaticoside has been shown to down-regulate the expression of the NR2B subunit of the NMDA receptor, which in turn reduces excessive calcium (Ca2+) influx into neurons.[7][8] This action prevents a cascade of events leading to apoptosis. Furthermore, asiaticoside can reverse the expression of apoptosis-related proteins, increasing the anti-apoptotic Bcl-2 and decreasing the pro-apoptotic Bax.[8][9] In cerebral ischemia-reperfusion injury models, asiaticoside provides protection by blocking the NOD2/MAPK/NF-κB signaling pathway, which reduces inflammation, oxidative stress, and cell apoptosis.[1]

Anti-Inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are underlying factors in numerous diseases. Asiaticoside exhibits potent anti-inflammatory and antioxidant effects. It can suppress the production of pro-inflammatory cytokines and mediators.[1]

-

Mechanism of Action: In diabetic nephropathy models, asiaticoside has been shown to reduce inflammation, oxidative stress, and fibrosis by activating the NRF2/HO-1 signaling pathway.[10] This pathway is a critical cellular defense mechanism against oxidative stress. In models of acute liver injury, asiaticoside exerts anti-inflammatory effects by inhibiting the expression of TNF-alpha and the MAPKs signaling pathway.[1]

Quantitative Preclinical Data

The following tables summarize key quantitative findings from various preclinical in vitro and in vivo studies on asiaticoside.

Table 1: In Vivo Wound Healing Studies

| Model | Treatment | Dosage/Concentration | Key Findings | Reference |

|---|---|---|---|---|

| Guinea Pig Punch Wounds | Topical application | 0.2% solution | 56% increase in hydroxyproline; 57% increase in tensile strength. | [6] |

| Streptozotocin Diabetic Rats (Delayed Healing) | Topical application | 0.4% solution | Increased hydroxyproline content, tensile strength, and collagen content. | [6] |

| Guinea Pig Punch Wounds | Oral administration | 1 mg/kg | Demonstrated systemic wound healing activity. |[6] |

Table 2: In Vitro and Mechanistic Studies

| Model System | Treatment | Concentration | Key Findings | Reference |

|---|---|---|---|---|

| Cultured Mouse Cortical Neurons (NMDA-induced excitotoxicity) | Pretreatment with Asiaticoside | 10 µmol/L | Significantly decreased levels of Bax; evidently increased levels of Bcl-2. | [9] |

| Chick Chorioallantoic Membrane (Angiogenesis) | Asiaticoside disk | 40 µ g/disk | Promoted angiogenesis. | [6] |

| Human Dermal Fibroblasts | Asiaticoside | Not specified | Increased synthesis of type I collagen. | [4] |

| High Glucose-induced Rat Glomerular Mesangial Cells | Asiaticoside | Not specified | Activated NRF2 expression and increased HO-1 protein expression. |[10] |

Signaling Pathways and Visualizations

The multifaceted therapeutic effects of asiaticoside are rooted in its ability to modulate key cellular signaling pathways.

TGF-β/Smad Pathway in Wound Healing

Asiaticoside promotes collagen synthesis in fibroblasts, crucial for wound repair, by activating the TGF-β/Smad signaling pathway. It enhances the phosphorylation of Smad proteins, leading to the transcription of collagen genes.[4]

Neuroprotection via NMDA Receptor Modulation

Asiaticoside protects neurons from glutamate excitotoxicity by reducing calcium overload. It achieves this by down-regulating the NR2B subunit of the NMDA receptor and modulating apoptosis-related proteins Bcl-2 and Bax.[7][8][9]

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section details common methodologies used in asiaticoside research.

Extraction and Isolation of Asiaticoside

The isolation of asiaticoside from Centella asiatica is a critical first step for research. While various methods exist, a common approach involves solvent extraction followed by separation.[11][12]

-

1. Plant Material Preparation: Dried, powdered aerial parts of Centella asiatica are used as the starting material.

-

2. Solvent Extraction: The powder is subjected to extraction using a solvent. Conventional methods often use butanol or a mixture of ethanol and water.[11] Modern techniques like subcritical water extraction offer a more environmentally friendly alternative.[11] In a typical lab-scale procedure, the plant material is refluxed with the chosen solvent.

-

3. Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

4. Separation and Purification: The crude extract is then subjected to further separation. A common method involves passing an ethanol-water solution of the extract through an anionic resin column. Asiaticoside, being a glycoside, is eluted while asiatic acid is adsorbed onto the resin.[11] The collected fractions containing asiaticoside are then further purified, often using chromatographic techniques like HPLC, to achieve high purity.

In Vivo Punch Wound Healing Model

This model is frequently used to assess the efficacy of topical or oral treatments on wound repair.[6]

-

1. Animal Model: Guinea pigs or rats (e.g., Sprague-Dawley) are commonly used. For delayed healing models, diabetes can be induced using streptozotocin.[6]

-

2. Wound Creation: Animals are anesthetized, and the dorsal skin is shaved and sterilized. A circular, full-thickness wound is created using a sterile biopsy punch (e.g., 6-8 mm diameter).

-

3. Treatment Application: A solution or formulation of asiaticoside (e.g., 0.2% - 0.4% solution) is applied topically to the wound daily.[6] A control group receives the vehicle solution. For oral studies, asiaticoside is administered at a specified dose (e.g., 1 mg/kg).[6]

-

4. Endpoint Analysis: On a predetermined day post-wounding (e.g., day 7 or 10), animals are euthanized. The wound tissue is excised for analysis.

-

Tensile Strength: A tensiometer is used to measure the force required to break the healed wound.

-

Biochemical Analysis: The tissue is homogenized to measure hydroxyproline content, an indicator of collagen deposition.

-

Histology: Tissue sections are stained (e.g., with H&E or Masson's trichrome) to evaluate re-epithelialization, collagen organization, and cellular infiltration.

-

Conclusion and Future Directions

Asiaticoside, a primary active constituent of the traditional medicinal plant Centella asiatica, has demonstrated significant therapeutic potential validated by modern scientific research. Its well-documented efficacy in wound healing, neuroprotection, and anti-inflammatory processes provides a strong basis for its development into novel therapeutics. The mechanisms of action, involving key signaling pathways such as TGF-β/Smad and modulation of NMDA receptors, highlight its multi-target nature.

For drug development professionals, challenges remain in optimizing its delivery and bioavailability, as asiaticoside has a high molecular weight and poor water solubility.[3][13] Future research should focus on advanced drug delivery systems, such as nanoemulsions and bioscaffolds, to enhance its permeability and therapeutic efficacy.[5][14] Further clinical trials are essential to translate the promising preclinical data into approved treatments for a range of dermatological, neurological, and inflammatory disorders.

References

- 1. Therapeutic properties and pharmacological activities of asiaticoside and madecassoside: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic properties and pharmacological activities of asiaticoside and madecassoside: A review [agris.fao.org]

- 3. researchgate.net [researchgate.net]

- 4. Centella asiatica and Its Metabolite Asiatic Acid: Wound Healing Effects and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asiaticoside-Loaded Multifunctional Bioscaffolds for Enhanced Hyperglycemic Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo wound healing activity of asiaticoside isolated from Centella asiatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of Asiaticoside - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective effects of Asiaticoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Asiaticoside improves diabetic nephropathy by reducing inflammation, oxidative stress, and fibrosis: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KR20090122049A - Extraction and Separation Methods of Asiantic Acid and Asian Ticoside from Centella asia subcritical Water - Google Patents [patents.google.com]

- 12. Comparative Studies on Different Extraction Methods of Centella asiatica and Extracts Bioactive Compounds Effects on Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nanotechnology-driven wound healing potential of asiaticoside: a comprehensive review - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]

- 14. Preparation and in vitro and in vivo Study of Asiaticoside-Loaded Nanoemulsions and Nanoemulsions-Based Gels for Transdermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Early Studies on the Biosynthesis of Isoasiaticoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoasiaticoside, a pentacyclic triterpenoid saponin found in the medicinal plant Centella asiatica, is a compound of significant interest due to its potential therapeutic properties, which are believed to be similar to its well-studied isomer, asiaticoside. While the biosynthetic pathway of asiaticoside has been the subject of considerable research, the specific enzymatic steps leading to the formation of this compound remain less defined. This technical guide provides an in-depth overview of the early studies on the biosynthesis of asiaticoside, which serves as a foundational framework for understanding the likely biosynthetic route to this compound. The guide details the key enzymes involved, summarizes quantitative data from various studies, provides experimental protocols for relevant research, and presents visual diagrams of the biosynthetic pathway and experimental workflows.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is presumed to follow the same initial pathway as asiaticoside, originating from the cyclization of 2,3-oxidosqualene. The differentiation between this compound and asiaticoside likely occurs at the final glycosylation steps, potentially involving a specific stereoisomer-forming enzyme or a less specific glycosyltransferase. The proposed pathway, based on studies of asiaticoside biosynthesis, is as follows:

-

Formation of the Triterpene Skeleton: The pathway begins with the cyclization of 2,3-oxidosqualene to form α-amyrin. This reaction is catalyzed by α-amyrin synthase.

-

Oxidation Steps: A series of oxidation reactions are then carried out by cytochrome P450 monooxygenases (CYP450s).

-

CYP716A83 catalyzes the oxidation of α-amyrin at the C-28 position to yield ursolic acid.

-

CYP714E19 is a multifunctional oxidase that can hydroxylate C-23 of ursolic acid to produce 23-hydroxyursolic acid. Subsequent oxidations at C-2 and C-23 lead to the formation of asiatic acid, the aglycone precursor of asiaticoside and likely this compound.

-

-

Glycosylation Steps: The final steps involve the sequential addition of sugar moieties to the asiatic acid backbone, catalyzed by UDP-glycosyltransferases (UGTs).

-

A UGT (such as UGT73AH1) first adds a glucose molecule to the C-28 carboxyl group of asiatic acid, forming a monoglucoside.

-

Subsequent glycosylation steps, catalyzed by enzymes like UGT94M2 and UGT94BE1 , add a second glucose and then a rhamnose to complete the trisaccharide chain of asiaticoside. It is hypothesized that a specific UGT with different stereoselectivity or an isomerase acting on the sugar chain or the aglycone is responsible for the formation of this compound.

-

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data from Early Studies

The following tables summarize quantitative data from studies on the production of asiaticoside and related triterpenoids in Centella asiatica. This data provides a baseline for understanding the potential yields and enzymatic efficiencies in the biosynthesis of this compound.

Table 1: Enhancement of Triterpenoid Production in C. asiatica Hairy Root Cultures

| Treatment | Concentration | Total Triterpenoids (mg/g DW) | Reference |

| Control | - | Not specified | [1] |

| Squalene | 2.5 mM | 57.53 | [1] |

| Pyruvic Acid | 5 mM | 29.13 | [1] |

| Methyl Jasmonate | 400 µM | 60.25 | [1] |

Table 2: Enzymatic Conversion Rates in Asiaticoside Biosynthesis

| Substrate | Enzyme(s) | Product | Conversion Rate (%) | Reference |

| Asiatic Acid | UGT73AD1, UGT94M2, UGT94BE1 | Asiaticoside | 77 | |

| Madecassic Acid | UGT73AD1, UGT94M2, UGT94BE1 | Madecassoside | 84 | |

| Terminolic Acid | UGT73AD1, UGT94M2, UGT94BE1 | Asiaticoside B | 82 |

Experimental Protocols

This section details generalized protocols for key experiments relevant to the study of this compound biosynthesis, based on methodologies reported in early studies on related compounds.

Heterologous Expression of C. asiatica Enzymes in Saccharomyces cerevisiae

This protocol describes the general workflow for expressing and functionally characterizing biosynthetic enzymes from C. asiatica in a yeast expression system.

a. Gene Cloning and Vector Construction:

-

Isolate total RNA from C. asiatica leaves.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the target enzyme gene (e.g., a candidate UGT or CYP450) from the cDNA library using gene-specific primers.

-

Clone the amplified gene into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

b. Yeast Transformation and Expression:

-

Transform the expression vector into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate/polyethylene glycol method.

-

Select transformed yeast colonies on appropriate selection media.

-

Grow a starter culture of the transformed yeast in selective media.

-

Inoculate a larger volume of expression medium with the starter culture and grow to mid-log phase.

-

Induce protein expression by adding galactose to the medium.

-

Continue incubation at an optimal temperature (e.g., 20-30°C) for a specified period (e.g., 24-48 hours).

c. Microsome Isolation (for CYP450s):

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cell pellet in an appropriate buffer.

-

Lyse the cells using glass beads or a French press.

-

Centrifuge the lysate at low speed to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer.

d. Enzyme Activity Assay:

-

Set up a reaction mixture containing the expressed enzyme (whole-cell lysate or microsomal fraction), the substrate (e.g., asiatic acid), and necessary co-factors (e.g., UDP-glucose for UGTs, NADPH for CYP450s).

-

Incubate the reaction at an optimal temperature for a defined time.

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the products by HPLC or LC-MS.

Caption: Experimental workflow for enzyme characterization.

HPLC Analysis of this compound and Related Compounds

This protocol provides a general method for the separation and quantification of triterpenoid saponins from C. asiatica extracts or enzymatic reactions.

a. Sample Preparation:

-

For plant material: Dry and grind the plant tissue to a fine powder. Extract the powder with methanol or ethanol using sonication or reflux. Filter the extract and evaporate the solvent. Redissolve the residue in a suitable solvent for HPLC analysis.

-

For enzymatic reactions: Stop the reaction and extract the products with an appropriate organic solvent. Evaporate the solvent and redissolve the residue in the mobile phase.

b. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (or a weak acid solution like 0.1% phosphoric acid). A typical gradient might start with a lower concentration of acetonitrile and increase over time to elute the compounds.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 205-220 nm.

-

Injection Volume: 10-20 µL.

c. Quantification:

-

Prepare standard solutions of purified this compound and asiaticoside at known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration for each standard.

-

Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Conclusion and Future Directions

The early studies on the biosynthesis of asiaticoside in Centella asiatica have laid a crucial foundation for understanding the formation of related triterpenoids like this compound. The identification of key enzymes, including cytochrome P450s and UDP-glycosyltransferases, provides a roadmap for further investigation. However, the specific enzymatic step that determines the stereochemistry of this compound remains to be elucidated.

Future research should focus on:

-

Identification of the specific UGT or isomerase responsible for the formation of this compound. This could be achieved through transcriptomic analysis of C. asiatica varieties with high this compound content, followed by heterologous expression and characterization of candidate enzymes.

-

Detailed kinetic studies of the enzymes involved in the pathway to understand the flux and regulation of triterpenoid biosynthesis.

-

Metabolic engineering of C. asiatica or microbial hosts to enhance the production of this compound for pharmacological and clinical studies.

By building upon the knowledge from these early studies, researchers can fully unravel the biosynthesis of this compound and unlock its potential for the development of new therapeutics.

References

An In-depth Technical Guide to Isoasiaticoside: Structural Analogs and Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoasiaticoside, a prominent triterpenoid saponin isolated from Centella asiatica, has garnered significant attention for its diverse pharmacological activities, particularly its neuroprotective and anti-inflammatory properties. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, focusing on their synthesis, biological evaluation, and underlying mechanisms of action. This document is intended to serve as a resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this class of compounds. All quantitative data are summarized in structured tables for comparative analysis, and key experimental methodologies are detailed. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs.

Core Compound: this compound and Its Natural Analogs

This compound is a glycoside of asiatic acid. It is structurally similar to other major triterpenoids found in Centella asiatica, which are often considered its natural analogs. These include:

-

Asiaticoside: An isomer of this compound.

-

Madecassoside: A glycoside of madecassic acid.

-

Asiatic Acid: The aglycone of both this compound and asiaticoside.

-

Madecassic Acid: The aglycone of madecassoside.

These compounds share a common ursane-type triterpenoid skeleton and are believed to be the primary contributors to the medicinal properties of Centella asiatica.

Synthesis of this compound Derivatives

While the direct synthesis of a wide array of this compound derivatives is not extensively documented in publicly available literature, the chemical modification of its close structural analogs, particularly asiaticoside and asiatic acid, provides valuable insights into potential synthetic strategies.

A notable example is the synthesis of a water-soluble derivative of asiaticoside, the tetrahemisuccinate of asiaticoside . This derivative is prepared by reacting asiaticoside with an excess of succinic anhydride in a solvent such as pyridine. The resulting esterification of the hydroxyl groups yields a compound with improved solubility, which can be further salified with alkali or alkaline-earth metals[1]. This approach highlights a viable strategy for modifying the physicochemical properties of this compound to enhance its therapeutic applicability.

Furthermore, enzymatic hydrolysis has been employed to create derivatives of the structurally related madecassoside. This biomodification approach, inspired by metabolic processes, can yield deglycosylated derivatives with potentially enhanced bioavailability and biological activity[2][3].

Biological Activities and Quantitative Data

The structural analogs and derivatives of this compound exhibit a range of biological activities, with neuroprotection and anti-inflammation being the most prominent.

Neuroprotective Activity

Derivatives of the closely related asiaticoside have demonstrated significant neuroprotective effects. In a study evaluating 28 asiaticoside derivatives for their ability to protect against Aβ-induced cell death, asiatic acid (the aglycone), asiaticoside 6 (AS6), and a derivative designated as SM2 showed potent inhibition of B103 cell death at a concentration of 1 µM. These compounds were also found to reduce H₂O₂-induced cell death and lower intracellular free radical concentrations, suggesting an antioxidant-based mechanism of neuroprotection. Notably, SM2 was particularly effective at blocking staurosporine-induced apoptosis[4][5].

Anti-inflammatory Activity

The anti-inflammatory properties of this compound analogs have been quantified in various studies. For instance, asiatic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, with a half-maximal inhibitory concentration (IC₅₀) of 120.17 µM[6].

Enzymatically hydrolyzed derivatives of madecassoside have also been shown to possess anti-inflammatory and antioxidant properties. These derivatives exhibited significant reactive oxygen species (ROS) scavenging activity and inhibited the expression of key inflammatory targets such as TLR4, NF-κB, and STAT3 in vitro[2][3].

| Compound/Derivative | Biological Activity | Assay | Cell Line | Quantitative Data (IC₅₀/EC₅₀) | Reference |

| Asiatic Acid | Anti-inflammatory | COX-2 Inhibition | - | 120.17 µM | [6] |

| Asiatic Acid, Asiaticoside 6, SM2 | Neuroprotection | Inhibition of Aβ-induced cell death | B103 cells | Effective at 1 µM | [4][5] |

| Madecassoside Derivatives (MA1G, MA2G) | Anti-inflammatory | Inhibition of TLR4, NF-κB, STAT3 expression | - | - | [2][3] |

| Madecassoside Derivatives (MA1G, MA2G) | Antioxidant | ROS Scavenging | - | 43.05-147.50% reduction | [2] |

| Raw Extract of Centella asiatica (RECA) | Anti-inflammatory | Inhibition of PGE₂ production | RAW 264.7 cells | 261.4 ± 14.2 µg/mL | [7] |

| Raw Extract of Centella asiatica (RECA) | Anti-inflammatory | Inhibition of TNF-α expression | RAW 264.7 cells | 744 ± 14.38 µg/mL | [7] |

| Raw Extract of Centella asiatica (RECA) | Neuroprotection | Acetylcholinesterase Inhibition | Differentiated SH-SY5Y cells | 31.09 ± 10.07 µg/mL | [7] |

Signaling Pathways

The therapeutic effects of this compound and its analogs are mediated through the modulation of key signaling pathways.

TGF-β/Smad Pathway in Neuroprotection

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in neuronal survival, differentiation, and synaptic plasticity. It is believed that compounds like asiaticoside and its derivatives can confer neuroprotection by positively modulating this pathway. The canonical pathway involves the binding of TGF-β to its receptor, leading to the phosphorylation and activation of Smad proteins, which then translocate to the nucleus to regulate the transcription of target genes involved in neuronal protection and repair.

NF-κB Signaling Pathway in Anti-inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound and its derivatives are thought to exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs and derivatives.

Neuroprotective Activity Assessment: MTT Assay

This protocol is designed to assess the viability of neuronal cells (e.g., SH-SY5Y) after exposure to a neurotoxin and treatment with a test compound.

Methodology:

-

Cell Seeding: Plate SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Differentiation (Optional but Recommended): To obtain a more neuron-like phenotype, differentiate the cells by treating them with 10 µM retinoic acid for 5-7 days.

-

Pre-treatment: Pre-incubate the differentiated cells with various concentrations of the this compound derivative for 24 hours.

-

Induction of Neurotoxicity: Introduce a neurotoxic agent, such as amyloid-beta (Aβ) peptide (10 µM) or hydrogen peroxide (H₂O₂) (100 µM), to the cell cultures and incubate for another 24 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay

This protocol measures the ability of a test compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL to induce nitric oxide production.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

-